molecular formula C16H19N3O4 B2671239 1-Ethyl-3-nitro-4-(oxolan-2-ylmethylamino)quinolin-2-one CAS No. 874463-48-6

1-Ethyl-3-nitro-4-(oxolan-2-ylmethylamino)quinolin-2-one

Cat. No.: B2671239
CAS No.: 874463-48-6
M. Wt: 317.345
InChI Key: HBBBFUILSMIJBM-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

1-Ethyl-3-nitro-4-(oxolan-2-ylmethylamino)quinolin-2-one is a useful research compound. Its molecular formula is C16H19N3O4 and its molecular weight is 317.345. The purity is usually 95%.
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Scientific Research Applications

Synthesis and Metal Complexes

A study focused on the complexation of a structurally related quinolinone compound with various metals, including iron(III), cobalt(II), nickel(II), copper(II), and zinc(II), highlighting its potential in creating materials with specific magnetic, conductive, and structural properties. These complexes exhibited promising antimicrobial activity and were explored for their cytotoxic effects on cancer cell lines, suggesting their utility in biomedical applications (El-Shafiy, 2018).

Crystal Structure Analysis

Another research avenue involves the crystal structure analysis of similar quinoline derivatives. Understanding these structures aids in the design of more efficient synthetic routes and the development of materials with desirable physical and chemical properties (Xiang, 2004).

Corrosion Inhibition

Quinoxalines, structurally related to the compound , have been investigated for their effectiveness as corrosion inhibitors. This application is crucial in protecting metals in industrial settings, highlighting the compound's potential utility in materials science (Zarrouk et al., 2014).

Synthetic Applications

The synthesis and structural characterization of similar compounds have shown applications in developing new materials with specific functional properties, such as latent fingerprint sensors and photoluminescent materials (Pelipko et al., 2016).

Pharmacological Potential

Although direct applications in drug development were not found in the available literature for "1-Ethyl-3-nitro-4-(oxolan-2-ylmethylamino)quinolin-2-one", related compounds have been evaluated for their biological activities, suggesting a potential exploration path for pharmacological studies. For example, similar quinoline compounds have been investigated for their antimicrobial and cytotoxic activities, which could imply potential pharmacological applications (El-Shafiy, 2018).

Properties

IUPAC Name

1-ethyl-3-nitro-4-(oxolan-2-ylmethylamino)quinolin-2-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H19N3O4/c1-2-18-13-8-4-3-7-12(13)14(15(16(18)20)19(21)22)17-10-11-6-5-9-23-11/h3-4,7-8,11,17H,2,5-6,9-10H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HBBBFUILSMIJBM-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCN1C2=CC=CC=C2C(=C(C1=O)[N+](=O)[O-])NCC3CCCO3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H19N3O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

317.34 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Solubility

47.5 [ug/mL] (The mean of the results at pH 7.4)
Record name SID26663444
Source Burnham Center for Chemical Genomics
URL https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table
Description Aqueous solubility in buffer at pH 7.4

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